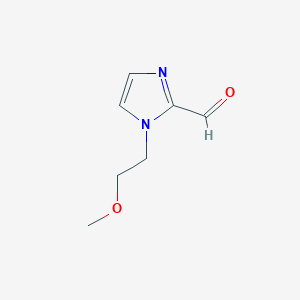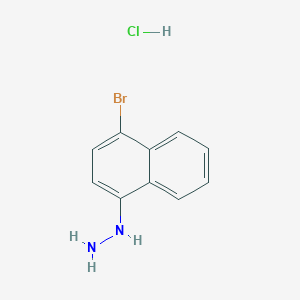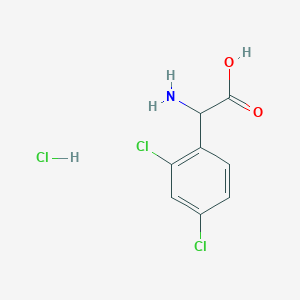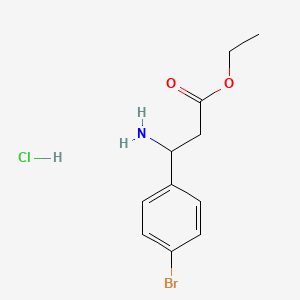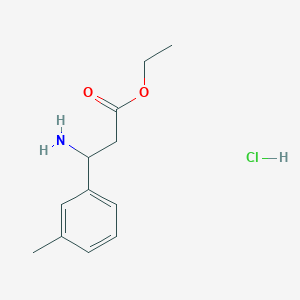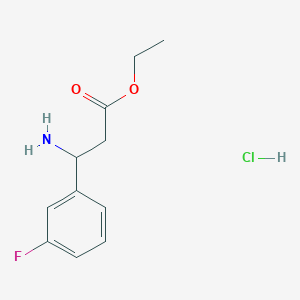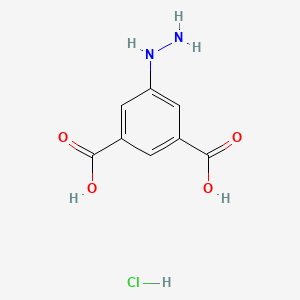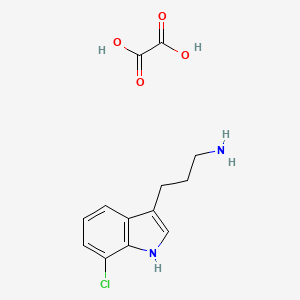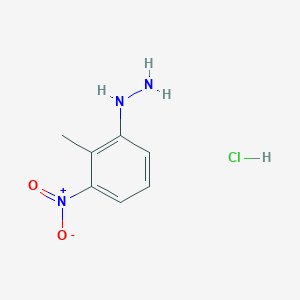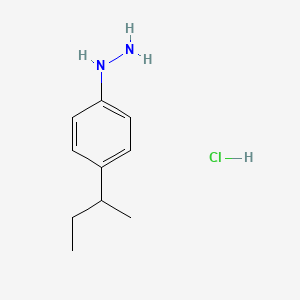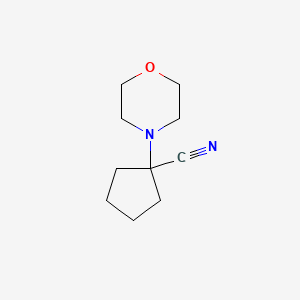
1-Morpholin-4-ylcyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-ylcyclopentanecarbonitrile is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is a specialty product often used in proteomics research and pharmaceutical testing . This compound features a morpholine ring attached to a cyclopentane ring with a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile can be achieved through several synthetic routes. The reaction conditions typically include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Morpholin-4-ylcyclopentanecarbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -20°C to 80°C . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Morpholin-4-ylcyclopentanecarbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Morpholin-4-ylcyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a nucleophile, participating in various chemical reactions and forming stable complexes with metal ions . The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules . These interactions contribute to the compound’s effects in different applications.
Comparison with Similar Compounds
1-Morpholin-4-ylcyclopentanecarbonitrile can be compared with other similar compounds, such as:
1-Piperidin-4-ylcyclopentanecarbonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
1-Pyrrolidin-4-ylcyclopentanecarbonitrile: Contains a pyrrolidine ring instead of a morpholine ring.
1-Morpholin-4-ylcyclohexanecarbonitrile: Features a cyclohexane ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific ring structure and functional groups, which provide distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
1-morpholin-4-ylcyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGGDZUTOZLKTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586476 |
Source


|
| Record name | 1-(Morpholin-4-yl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62317-19-5 |
Source


|
| Record name | 1-(Morpholin-4-yl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
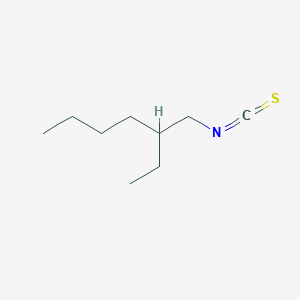
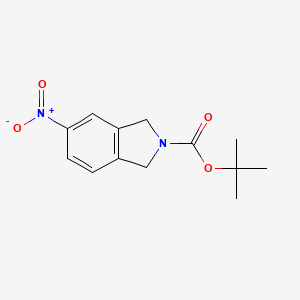
![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)
